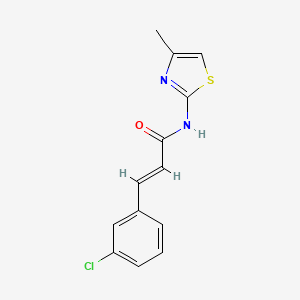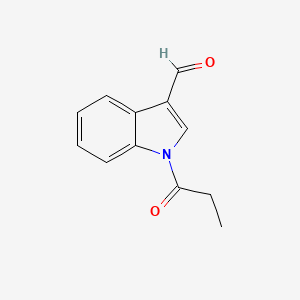
3-(3-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CTAM and is synthesized using a specific method. CTAM has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of CTAM is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cell growth and proliferation. CTAM has been shown to inhibit the activity of protein kinase CK2, which plays a crucial role in cell growth and proliferation. By inhibiting CK2 activity, CTAM can prevent the growth of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
CTAM has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, CTAM has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. CTAM has also been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the primary advantages of CTAM for lab experiments is its ability to inhibit CK2 activity selectively. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, CTAM has some limitations in lab experiments, such as its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for research on CTAM. One area of interest is in the development of CTAM analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CTAM and its potential applications in cancer therapy and inflammatory diseases. Finally, CTAM may have potential applications in other fields, such as neuroscience and infectious diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, CTAM is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAM has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several potential future directions for research on CTAM, and further studies are needed to fully understand its potential applications.
合成法
CTAM can be synthesized using a specific method that involves the reaction of 3-chloroaniline with 4-methyl-2-thiocyanate-1,3-thiazole in the presence of a base. The resulting product is then subjected to acryloyl chloride to obtain CTAM. This synthesis method has been optimized to produce CTAM with high yields and purity.
科学的研究の応用
CTAM has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research is in the field of cancer therapy. CTAM has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, CTAM has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-9-8-18-13(15-9)16-12(17)6-5-10-3-2-4-11(14)7-10/h2-8H,1H3,(H,15,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVXQSBMRHSETP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)

![2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5885255.png)
![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)



![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B5885296.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)